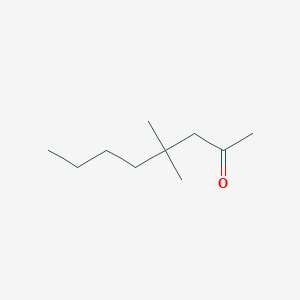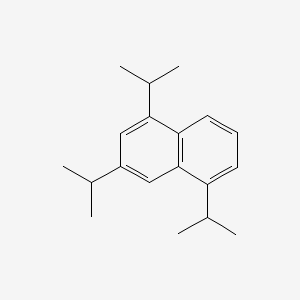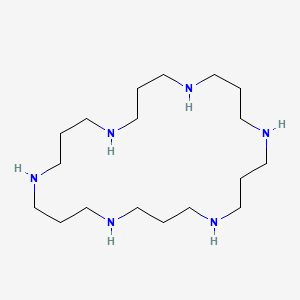
2-Octanone, 4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octanone, 4,4-dimethyl- is an organic compound with the molecular formula C10H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanone, 4,4-dimethyl- can be achieved through several methods. One common approach involves the alkylation of 2-octanone with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Octanone, 4,4-dimethyl- may involve the catalytic hydrogenation of 4,4-dimethyl-2-octenal. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired ketone product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octanone, 4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products Formed
Oxidation: Formation of 4,4-dimethyl-2-octanoic acid.
Reduction: Formation of 4,4-dimethyl-2-octanol.
Substitution: Formation of various substituted ketones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Octanone, 4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a chemical intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Octanone, 4,4-dimethyl- involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with nucleophiles, facilitating reactions such as nucleophilic addition and substitution. The compound’s reactivity is influenced by the steric and electronic effects of the 4,4-dimethyl groups, which can affect the accessibility of the carbonyl carbon.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Octanone: Lacks the 4,4-dimethyl groups, making it less sterically hindered and more reactive in certain reactions.
4,4-Dimethyl-2-pentanone: A shorter chain ketone with similar steric effects but different physical properties.
4,4-Dimethyl-3-hexanone: Another ketone with a different carbon chain length and position of the carbonyl group.
Uniqueness
2-Octanone, 4,4-dimethyl- is unique due to the presence of the 4,4-dimethyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable compound in synthetic chemistry, where selective reactions are desired.
Eigenschaften
CAS-Nummer |
49585-97-9 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
4,4-dimethyloctan-2-one |
InChI |
InChI=1S/C10H20O/c1-5-6-7-10(3,4)8-9(2)11/h5-8H2,1-4H3 |
InChI-Schlüssel |
CTKGADHXPGQCCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)


![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)



![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)




